4-Hydroxy Mexiletine-d6 (hydrochloride)

Description

Contextualization of 4-Hydroxy Mexiletine (B70256) as a Key Metabolite in Mexiletine Biotransformation

Mexiletine, a Class IB antiarrhythmic agent, undergoes extensive metabolism in the human body, with only about 10% of the administered dose being excreted unchanged in the urine. nih.govnih.gov The biotransformation of mexiletine occurs primarily in the liver through Phase I and Phase II reactions. nih.govontosight.ai The major metabolic pathways involve hydroxylation and glucuronidation. ontosight.airesearchgate.net

Significance of Deuterated Analogs in Advanced Bioanalytical and Metabolic Research

Deuterated analogs, also known as stable isotope-labeled compounds, are molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. clearsynth.compharmaffiliates.com This substitution results in a compound that is chemically almost identical to the non-deuterated version but has a higher molecular weight. This key difference makes deuterated compounds invaluable in a variety of scientific research applications, particularly in bioanalytical and metabolic studies. pharmaffiliates.comclearsynth.com

The primary advantage of using deuterated analogs lies in their ability to serve as ideal internal standards in analytical techniques like mass spectrometry (MS). clearsynth.comscioninstruments.com When added to a biological sample, a deuterated internal standard behaves nearly identically to the analyte of interest during sample extraction, cleanup, and chromatographic separation. scinews.uzaptochem.com However, due to its different mass-to-charge ratio (m/z), it can be distinguished from the analyte by the mass spectrometer. scioninstruments.com This allows for the correction of variability introduced during sample preparation and analysis, leading to highly accurate and precise quantification of the target compound. clearsynth.com

Furthermore, deuterated compounds are instrumental in elucidating metabolic pathways. metsol.comclearsynth.com By administering a deuterated drug, researchers can track the formation of its metabolites, as they will also contain the deuterium label, aiding in their identification and structural characterization. clearsynth.com

Role of 4-Hydroxy Mexiletine-d6 (hydrochloride) as a Stable Isotope-Labeled Reference Standard

4-Hydroxy Mexiletine-d6 (hydrochloride) serves as a high-purity, stable isotope-labeled reference standard for its non-labeled counterpart, 4-Hydroxy Mexiletine. aptochem.com Its primary application is as an internal standard in quantitative bioanalytical methods, most notably those employing liquid chromatography-mass spectrometry (LC-MS). pharmaffiliates.com

In pharmacokinetic studies of mexiletine, researchers need to accurately measure the concentrations of both the parent drug and its major metabolites, like 4-Hydroxy Mexiletine, in biological fluids such as plasma and urine. scinews.uznih.gov By adding a known amount of 4-Hydroxy Mexiletine-d6 to the samples, analysts can create a reliable calibration curve and accurately quantify the concentration of the endogenous 4-Hydroxy Mexiletine. clearsynth.com The deuterated standard compensates for potential matrix effects and variations in instrument response, ensuring the reliability and robustness of the analytical method. clearsynth.comtexilajournal.com This precise quantification is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of mexiletine. metsol.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H18ClNO2 |

|---|---|

Molecular Weight |

237.75 g/mol |

IUPAC Name |

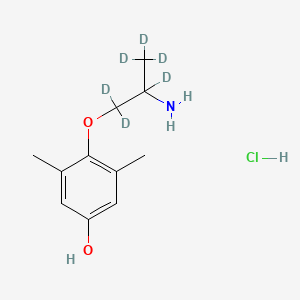

4-(2-amino-1,1,2,3,3,3-hexadeuteriopropoxy)-3,5-dimethylphenol;hydrochloride |

InChI |

InChI=1S/C11H17NO2.ClH/c1-7-4-10(13)5-8(2)11(7)14-6-9(3)12;/h4-5,9,13H,6,12H2,1-3H3;1H/i3D3,6D2,9D; |

InChI Key |

UFIVTPUSDCYBQT-VKSHDIKHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC1=C(C=C(C=C1C)O)C)N.Cl |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(C)N)C)O.Cl |

Origin of Product |

United States |

Chemical Synthesis and Isotopic Incorporation Strategies for 4 Hydroxy Mexiletine D6 Hydrochloride

Methodologies for the Chemical Synthesis of 4-Hydroxy Mexiletine (B70256)

The synthesis of 4-Hydroxy Mexiletine, also known as p-Hydroxymexiletine (PHM), is not as widely documented as its meta-isomer. However, a logical synthetic route can be constructed based on established chemical reactions and the known synthesis of related compounds. The primary challenge lies in the regioselective introduction of the hydroxyl group at the para-position of the 2,6-dimethylphenyl moiety.

A plausible pathway to 4-Hydroxy Mexiletine begins with the readily available starting material, 2,6-dimethylphenol (B121312). nih.govmerckmillipore.comnih.gov The synthesis involves the introduction of a functional group at the para-position that can later be converted to a hydroxyl group, followed by the attachment of the aminopropane side chain via an ether linkage.

A key intermediate is 2,6-dimethyl-4-nitrophenol (B181267). This can be synthesized by the direct nitration of 2,6-dimethylphenol using reagents like bismuth (III) nitrate (B79036) pentahydrate or iron (III) nitrate nonahydrate in acetone. oregonstate.eduresearchgate.net The nitro group is a crucial precursor to the required hydroxyl group.

The proposed synthetic sequence is as follows:

Nitration: 2,6-Dimethylphenol is nitrated to yield 2,6-dimethyl-4-nitrophenol.

Reduction: The nitro group of 2,6-dimethyl-4-nitrophenol is reduced to an amino group, forming 4-amino-2,6-dimethylphenol (B100093). This can be achieved using various reducing agents, such as hydrazine (B178648) hydrate (B1144303) with a Raney nickel catalyst. byjus.com

Diazotization and Hydrolysis: The resulting 4-amino-2,6-dimethylphenol can be converted to the target 4-hydroxy-2,6-dimethylphenol (3,5-dimethyl-4-hydroxyphenol). This involves a Sandmeyer-type reaction where the amino group is first converted to a diazonium salt using sodium nitrite (B80452) and an acid, followed by hydrolysis to introduce the hydroxyl group.

Etherification: The core of the synthesis is the formation of the ether linkage, typically achieved through the Williamson ether synthesis. organicchemistrytutor.comchem-station.commasterorganicchemistry.comlibretexts.orgorgsyn.org This SN2 reaction involves the deprotonated 4-hydroxy-2,6-dimethylphenol (phenoxide) acting as a nucleophile, attacking a suitable electrophile carrying the aminopropane side chain. To prevent side reactions, a protected aminopropanol (B1366323) derivative, such as N-protected 1-chloro-2-propanamine or a corresponding tosylate, is used.

Deprotection: The final step for the free base is the removal of the protecting group from the amine to yield 4-Hydroxy Mexiletine.

An alternative precursor is 4-bromo-2,6-dimethylphenol, which can be synthesized and then subjected to nucleophilic substitution or other functional group manipulations. google.com

Table 1: Plausible Reaction Pathway for 4-Hydroxy Mexiletine

| Step | Reactant | Key Reagents | Product | Reaction Type |

| 1 | 2,6-Dimethylphenol | Bi(NO₃)₃·5H₂O or Fe(NO₃)₃·9H₂O, Acetone | 2,6-Dimethyl-4-nitrophenol | Electrophilic Aromatic Substitution (Nitration) |

| 2 | 2,6-Dimethyl-4-nitrophenol | H₂NNH₂·H₂O, Raney Ni | 4-Amino-2,6-dimethylphenol | Reduction |

| 3 | 4-Amino-2,6-dimethylphenol | 1. NaNO₂, H₂SO₄2. H₂O, Heat | 4-Hydroxy-2,6-dimethylphenol | Diazotization & Hydrolysis |

| 4 | 4-Hydroxy-2,6-dimethylphenol | 1. NaH2. N-protected 1-chloro-2-propanamine | N-protected 4-Hydroxy Mexiletine | Williamson Ether Synthesis (SN2) |

| 5 | N-protected 4-Hydroxy Mexiletine | Deprotection agent (e.g., acid) | 4-Hydroxy Mexiletine | Deprotection |

For purification, handling, and pharmaceutical application, the final amine is typically converted into a salt. The most common salt form for mexiletine and its analogues is the hydrochloride salt. google.comresearchgate.net This is achieved by treating a solution of the free base (4-Hydroxy Mexiletine) with hydrochloric acid (HCl), often as a solution in a suitable organic solvent like ethanol (B145695) or ether. nih.gov The hydrochloride salt precipitates from the solution and can be collected by filtration and then purified by recrystallization.

Principles and Techniques for Deuterium (B1214612) Labeling of Pharmaceutical Compounds

Deuterium labeling is a critical tool in pharmaceutical research, primarily for use in metabolic studies and as internal standards in mass spectrometry. drugpatentwatch.com The replacement of hydrogen with deuterium creates a heavier isotopologue that is chemically similar but mass-spectrometrically distinct. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can also alter metabolic rates, a phenomenon known as the kinetic isotope effect. orgsyn.orgaip.org

Hydrogen-Deuterium (H/D) exchange is a common method for introducing deuterium into a molecule. This can be achieved under various conditions:

Acid-Catalyzed Exchange: Aromatic rings can be deuterated by treatment with strong deuterated acids, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), often in D₂O. isotope.comnih.gov The exchange occurs via an electrophilic aromatic substitution mechanism, with deuterium incorporating at the most electron-rich positions. nih.gov Zeolites can also catalyze this exchange. oregonstate.edu

Base-Catalyzed Exchange: Protons on carbons adjacent to carbonyl groups or other acidifying functions can be exchanged using a base in a deuterated solvent like D₂O.

Metal-Catalyzed Exchange: Transition metals, such as palladium, platinum, iridium, or rhodium, can catalyze the direct exchange of C-H bonds with deuterium from D₂ gas or D₂O. masterorganicchemistry.comdrugpatentwatch.com These methods are particularly useful for late-stage functionalization, allowing for the deuteration of complex molecules without requiring a full de novo synthesis. nih.govscispace.com

An alternative and often more precise method is to build the deuterated molecule from deuterated precursors. This "bottom-up" approach ensures high levels of deuterium incorporation at specific sites.

Reductive Amination: A carbonyl group can be converted to a deuterated amine by using a deuterated reducing agent. libretexts.org For instance, an imine intermediate can be reduced with sodium borodeuteride (NaBD₄) to install a deuterium atom alpha to the nitrogen. More advanced methods use deuterated Hantzsch esters for highly efficient reductive deutero-amination. google.com

Reduction of Functional Groups: Deuterated hydride reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) are powerful tools for reducing esters, carboxylic acids, or amides to deuterated alcohols or amines. nih.gov

Using Labeled Building Blocks: The most straightforward strategy involves starting the synthesis with a commercially available or pre-synthesized deuterated building block. oregonstate.edu For example, using a deuterated alkyl halide in a Williamson ether synthesis would introduce a deuterated alkyl group onto the ether.

Specific Approaches for the Synthesis of 4-Hydroxy Mexiletine-d6 (hydrochloride)

The synthesis of 4-Hydroxy Mexiletine-d6 (hydrochloride) (CAS No. 1330053-55-8) is designed to produce an internal standard for analytical purposes. merckmillipore.comresearchgate.net The molecular formula, C₁₁H₁₂D₆ClNO₂, indicates the incorporation of six deuterium atoms. The most logical placement for these six deuterons is on the two methyl groups of the aromatic ring (i.e., 2,6-bis(trideuteriomethyl)).

This specific labeling requires a precursor-based approach starting with a deuterated version of 2,6-dimethylphenol. A plausible synthetic route would begin with commercially available p-xylene-d10 (B166488). nih.govgoogle.com

Proposed Synthetic Pathway for 4-Hydroxy Mexiletine-d6:

Aromatic Precursor Synthesis: The synthesis would start from p-xylene-d10 (C₆D₄(CD₃)₂). google.com This would be converted to the required phenolic precursor, 2,6-bis(trideuteriomethyl)-4-nitrophenol. This multi-step conversion would likely involve standard aromatic chemistry, such as nitration and subsequent functional group manipulations, adapted for the deuterated analogue.

Formation of Deuterated 4-Hydroxy Mexiletine: Once the key deuterated precursor, 4-hydroxy-2,6-bis(trideuteriomethyl)phenol, is obtained, the synthetic sequence would mirror that of the non-labeled compound as described in section 2.1.

Etherification: The deuterated phenol (B47542) would be reacted with a protected 1-amino-2-propanol derivative via the Williamson ether synthesis. organicchemistrytutor.comchem-station.commasterorganicchemistry.comlibretexts.orgorgsyn.org

Deprotection: Removal of the amine protecting group would yield 4-Hydroxy Mexiletine-d6.

Salt Formation: The final product is obtained by treating the deuterated free base with HCl to form 4-Hydroxy Mexiletine-d6 hydrochloride.

Table 2: Key Precursors in the Synthesis of 4-Hydroxy Mexiletine-d6

| Compound | Role in Synthesis |

| p-Xylene-d10 | Initial source of the deuterated aromatic ring with d6-methyl groups |

| 2,6-Bis(trideuteriomethyl)-4-nitrophenol | Key intermediate containing the required deuterated scaffold and nitro group |

| 4-Hydroxy-2,6-bis(trideuteriomethyl)phenol | The deuterated phenolic core for etherification |

| N-protected 1-chloro-2-propanamine | Electrophile for the aminopropane side chain introduction |

Isotopic Purity and Chemical Stability Assessments of Deuterated Metabolites

The validation of deuterated standards, such as 4-Hydroxy Mexiletine-d6 (hydrochloride), is fundamentally reliant on rigorous assessment of their isotopic purity and chemical stability. These evaluations ensure the accuracy and reliability of the compound for its intended applications, particularly when used as an internal standard in quantitative bioanalytical studies. rsc.org The incorporation of deuterium atoms into a molecule must be confirmed for its location and extent, and the stability of these isotopic labels under experimental and storage conditions must be verified.

Isotopic Purity Assessment

The determination of isotopic purity involves quantifying the percentage of the deuterated isotopologue relative to its unlabeled counterpart and other isotopic variants. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can confirm the specific sites of deuterium incorporation. wikipedia.orgnih.gov For a compound like 4-Hydroxy Mexiletine-d6, ¹H NMR (Proton NMR) is used to observe the disappearance of signals corresponding to the protons that have been replaced by deuterium. Conversely, ²H NMR (Deuterium NMR) can directly detect the deuterium nuclei, confirming their presence and position within the molecular structure. acs.org The integration of the remaining proton signals in ¹H NMR, compared to a non-deuterated internal standard, allows for the calculation of the percentage of deuterium incorporation at each specific site. wikipedia.org This site-specific information is crucial for confirming the structural integrity of the labeled compound. rsc.org

High-Resolution Mass Spectrometry (HR-MS): HR-MS is a highly sensitive method used to determine the isotopic enrichment of a labeled compound. rsc.org By analyzing the mass-to-charge (m/z) ratio of the molecular ions, HR-MS can distinguish between the deuterated molecule and its non-deuterated version due to the mass difference between deuterium (2.014 Da) and protium (B1232500) (1.008 Da). The instrument records the ion intensities for a cluster of isotopic peaks. The relative intensities of these peaks are used to calculate the percentage of the desired deuterated compound (e.g., the d6 species) and to identify the presence of lower-level isotopologues (d1, d2, d3, d4, d5) as well as any remaining unlabeled (d0) compound. rsc.orgloewenlabs.com Liquid chromatography is often coupled with mass spectrometry (LC-MS) to separate the analyte from any impurities before mass analysis. mdpi.commdpi.com

The combination of both NMR and HR-MS provides a comprehensive evaluation of isotopic purity, confirming both the location and the degree of deuterium labeling. rsc.org

Interactive Table 1: Representative Isotopic Purity Data for a Batch of 4-Hydroxy Mexiletine-d6

This table illustrates typical data obtained from HR-MS analysis for determining the isotopic distribution of a synthesized batch of 4-Hydroxy Mexiletine-d6.

| Isotopologue | Theoretical Mass (Da) | Observed Relative Abundance (%) | Isotopic Purity Contribution (%) |

| d0 (Unlabeled) | 219.15 | 0.1 | 0.0 |

| d1 | 220.16 | 0.2 | 0.0 |

| d2 | 221.16 | 0.3 | 0.0 |

| d3 | 222.17 | 0.5 | 0.0 |

| d4 | 223.17 | 1.2 | 0.0 |

| d5 | 224.18 | 4.5 | 0.0 |

| d6 | 225.18 | 93.2 | 99.0+ |

Note: Isotopic Purity is typically reported for the desired isotopologue (d6) and is often required to be ≥98% or higher for use as an internal standard.

Chemical Stability Assessment

The chemical stability of a deuterated metabolite is its ability to resist degradation and to retain its isotopic label under various conditions. Key concerns include the potential for back-exchange of deuterium for protium and degradation of the molecular structure.

Hydrogen-Deuterium (H/D) Back-Exchange: A critical aspect of stability for deuterated compounds is ensuring that the deuterium labels are not lost and replaced by hydrogen atoms from the surrounding environment (e.g., from solvents). This phenomenon, known as H/D back-exchange, can compromise the isotopic purity of the standard over time. mdpi.com The stability of the C-D bond is generally high; however, deuterium atoms attached to heteroatoms (O, N, S) or to carbons adjacent to electron-withdrawing groups can be labile and more prone to exchange. acs.org For 4-Hydroxy Mexiletine-d6, where the deuterium atoms are typically placed on a methyl group, the C-D bonds are robust. Stability studies often involve dissolving the compound in various protic solvents (like methanol (B129727) or water) and analyzing it by NMR or MS at different time points to confirm that the isotopic enrichment remains unchanged. nih.gov

Interactive Table 2: Example Chemical Stability Data for 4-Hydroxy Mexiletine-d6 (hydrochloride) in Solution

This table presents a sample stability assessment over a 30-day period for the compound dissolved in methanol and stored under different temperature conditions. Purity is measured by HPLC-UV.

| Storage Condition | Time Point | Purity (%) | Isotopic Enrichment (d6, %) | Observations |

| Solid (Dark) | Day 0 | 99.8 | 99.1 | Initial analysis |

| -20°C (Solution) | Day 30 | 99.7 | 99.1 | No significant degradation or back-exchange |

| 4°C (Solution) | Day 30 | 99.6 | 99.1 | Stable under refrigeration |

| 25°C (Solution) | Day 30 | 98.5 | 99.0 | Minor degradation observed |

| 40°C (Solution) | Day 30 | 92.1 | 98.9 | Significant degradation |

Note: The data indicates that for long-term stability in solution, storage at or below 4°C is recommended.

Advanced Bioanalytical Methodologies Utilizing 4 Hydroxy Mexiletine D6 Hydrochloride

Application of 4-Hydroxy Mexiletine-d6 (hydrochloride) as an Internal Standard in Mass Spectrometry

In complex biological matrices such as plasma or serum, the accurate quantification of an analyte can be compromised by numerous factors. The use of a stable-isotope-labeled (SIL) internal standard, such as 4-Hydroxy Mexiletine-d6 (hydrochloride), is the gold standard for mitigating these challenges in liquid chromatography-mass spectrometry (LC-MS/MS) analyses. researchgate.net This deuterated analogue is chemically identical to the analyte of interest, 4-Hydroxy Mexiletine (B70256), but has a greater mass due to the replacement of six hydrogen atoms with deuterium (B1214612). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical properties ensure they behave similarly during sample preparation and analysis. texilajournal.com

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method renowned for its high accuracy and precision. nih.gov The fundamental principle of IDMS involves adding a known quantity of an isotopically enriched standard (the "spike"), such as 4-Hydroxy Mexiletine-d6, to a sample containing the analyte of unknown concentration (the native 4-Hydroxy Mexiletine). nih.govwikipedia.org After the spike is added, it is thoroughly mixed with the sample to ensure isotopic equilibrium is achieved. nih.gov

The mass spectrometer then measures the ratio of the native analyte to the isotopically labeled standard. osti.gov Since the amount of the added standard is known, the initial concentration of the native analyte in the sample can be calculated with high precision from the measured isotopic ratio. osti.govresearchgate.net This technique is applicable to all elements with more than one stable isotope and is considered a "definitive method" by metrology institutes for certifying reference materials. nih.gov

One of the most significant challenges in LC-MS/MS bioanalysis is the "matrix effect." myadlm.org This phenomenon occurs when co-eluting molecules from the sample matrix (e.g., salts, lipids, proteins in plasma) interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. chromatographyonline.com This can cause significant variability and inaccuracy in quantitative results. researchgate.net

The primary advantage of using a SIL internal standard like 4-Hydroxy Mexiletine-d6 is its ability to compensate for these matrix effects. texilajournal.commdpi.com Because the deuterated standard has virtually identical physicochemical properties to the analyte, it co-elutes from the liquid chromatography column at the same time and experiences the exact same degree of ion suppression or enhancement. texilajournal.com As a result, the ratio of the analyte signal to the internal standard signal remains constant, even if the absolute signal intensity of both compounds fluctuates due to matrix effects. researchgate.net This normalization process effectively cancels out the impact of the matrix, leading to a dramatic improvement in the accuracy, precision, and robustness of the quantification. texilajournal.commdpi.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

The development of a robust and reliable LC-MS/MS assay for quantifying mexiletine and its metabolites, including 4-Hydroxy Mexiletine, using 4-Hydroxy Mexiletine-d6 as an internal standard, involves a multi-step process of method optimization and validation.

The first step in the analytical process is the chromatographic separation of the analytes from the complex biological matrix. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed for this purpose. nih.govuni-regensburg.de In this method, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. nih.govnih.gov

The separation is achieved by running a gradient elution, where the composition of the mobile phase is changed over time, for instance, by increasing the proportion of an organic solvent like methanol (B129727) or acetonitrile (B52724) relative to an aqueous component. nih.govresearchgate.net This process effectively separates mexiletine and its metabolites from each other and from endogenous matrix components before they enter the mass spectrometer. nih.gov Proper chromatographic separation is crucial as it reduces the matrix effect and ensures that distinct isomers are resolved. mdpi.comnih.gov

Table 1: Example of LC-MS/MS Method Parameters for Mexiletine Metabolite Analysis This table contains representative data compiled from various analytical methodologies.

| Parameter | Specification | Source(s) |

| LC System | UPLC/HPLC | researchgate.net |

| Column | Reversed-Phase C18 or PFP Propyl | nih.govnih.gov |

| Mobile Phase A | Aqueous solution with formic acid or TFA | nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | nih.govresearchgate.net |

| Elution Type | Gradient | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.netnih.gov |

| MS Detection | Triple Quadrupole (QqQ) | scispace.com |

| Scan Type | Multiple Reaction Monitoring (MRM) | researchgate.netnih.gov |

| MRM Transition (Analyte) | e.g., Precursor Ion [M+H]⁺ → Product Ion | youtube.com |

| MRM Transition (IS) | e.g., Precursor Ion [M+H]⁺ (d6) → Product Ion | researchgate.net |

Following chromatographic separation, the analytes are introduced into the mass spectrometer. Positive electrospray ionization (ESI+) is a widely used ionization technique for moderately polar and ionizable compounds like mexiletine and its metabolites, as it efficiently generates protonated molecular ions [M+H]⁺. researchgate.netnih.gov

For quantification, the most specific and sensitive detection mode is Multiple Reaction Monitoring (MRM), performed on a triple quadrupole mass spectrometer. proteomics.com.au In an MRM experiment, the first quadrupole (Q1) is set to isolate the specific precursor ion (the protonated molecule of the analyte or internal standard). youtube.com This isolated ion is then fragmented in the second quadrupole (Q2), a collision cell. youtube.com The third quadrupole (Q3) is then set to monitor for a specific, characteristic fragment ion (product ion). youtube.com This two-stage mass filtering (precursor → product) provides exceptional specificity, filtering out nearly all background noise and ensuring that the detected signal is unique to the compound of interest. proteomics.com.au

To ensure the highest quality data, the LC-MS/MS method must be thoroughly optimized and validated. Optimization involves fine-tuning parameters such as the collision energy for each MRM transition to maximize the signal of the product ion and the mobile phase gradient to achieve optimal separation. chromatographyonline.com

Method validation is performed to demonstrate that the analytical procedure is reliable and reproducible for its intended use. researchgate.net This process assesses several key performance characteristics:

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov Correlation coefficients (r²) for calibration curves are typically expected to be >0.99. nih.gov

Accuracy & Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between repeated measurements. nih.gov These are often evaluated at multiple concentration levels, with acceptance criteria for intra-day and inter-day precision typically being within 15%. nih.govnih.gov

Sensitivity: The lowest concentration of an analyte that can be reliably detected and quantified (Limit of Detection, LOD, and Lower Limit of Quantification, LLOQ). nih.govnih.gov

Matrix Effect: Assessed to confirm that the internal standard adequately compensates for any ion suppression or enhancement across different sources of the biological matrix. nih.govnih.gov

Stability: The stability of the analyte in the biological matrix is tested under various storage conditions (e.g., freeze-thaw cycles, long-term storage) to ensure sample integrity. nih.gov

A successfully validated method demonstrates robustness, indicating its reliability during routine use over an extended period. researchgate.netnih.gov

Table 2: Representative Method Validation Performance Characteristics This table presents typical validation results based on published data for similar analytes.

| Validation Parameter | Typical Result | Source(s) |

| Linearity Range | 0.02 - 10 µg/mL | nih.gov |

| Correlation Coefficient (r²) | > 0.999 | nih.gov |

| Intra-day Precision (%RSD) | < 10% | nih.gov |

| Inter-day Precision (%RSD) | < 15% | nih.gov |

| Accuracy (%RE) | Within ± 15% (85-115%) | nih.gov |

| Recovery | 80 - 84% | nih.gov |

| Limit of Detection (LOD) | 0.01 µg/mL | nih.gov |

Bioanalytical Method Validation Parameters for Deuterated Metabolites

Bioanalytical method validation ensures that a specific analytical procedure is suitable for its intended purpose. When using a deuterated internal standard like 4-Hydroxy Mexiletine-d6, the validation parameters are established for the analyte of interest, with the internal standard serving as a tool to ensure the reliability and robustness of the measurements.

Linearity demonstrates the direct proportionality between the concentration of an analyte and the instrumental response. In a typical assay for 4-Hydroxy Mexiletine, a calibration curve is constructed by analyzing a series of standards of known concentrations. A fixed amount of 4-Hydroxy Mexiletine-d6 hydrochloride is added to each standard, as well as to the unknown samples. The response is calculated as the ratio of the analyte peak area to the internal standard peak area.

The relationship between concentration and the peak area ratio is then plotted to generate a calibration curve. For bioanalytical methods, a linear regression analysis is performed, and the correlation coefficient (r²) is expected to be high, often greater than 0.99, indicating a strong linear relationship. For instance, in an LC-MS/MS method for the parent drug mexiletine, a linear calibration curve was established in the concentration range of 0.02-10 µg/mL with a correlation coefficient greater than 0.9999. researchgate.net Similarly, a validated HPLC method for mexiletine hydrochloride showed linearity in the concentration range of 50–300 µg/mL with an r² of 0.9998. researchgate.net These results are indicative of the performance expected when validating an assay for its metabolite, 4-Hydroxy Mexiletine, using its corresponding deuterated internal standard.

Table 1: Representative Linearity Data for Mexiletine Assays

| Method | Concentration Range | Correlation Coefficient (r²) | Source |

|---|---|---|---|

| LC-MS/MS | 0.02-10 µg/mL | > 0.9999 | researchgate.net |

| HPLC | 50-300 µg/mL | 0.9998 | researchgate.net |

Accuracy, precision, and recovery are critical parameters for validating a bioanalytical method. The use of a deuterated internal standard like 4-Hydroxy Mexiletine-d6 is instrumental in achieving the stringent acceptance criteria for these tests set by regulatory bodies. europa.eu

Accuracy refers to the closeness of the measured concentration to the true nominal value and is expressed as a percentage. europa.eu

Precision measures the reproducibility of results from repeated measurements under the same conditions and is typically expressed as the coefficient of variation (%CV). researchgate.neteuropa.eu

Recovery is the efficiency of the extraction process, representing the percentage of the analyte recovered from the biological matrix during sample preparation.

Validation studies for mexiletine and its metabolites demonstrate excellent performance in these areas. A method for the enantioselective determination of mexiletine and its metabolites, including p-hydroxymexiletine, in rat plasma reported relative errors (accuracy) and relative standard deviations (precision) of less than 15% for all analytes. nih.gov For the analysis of mexiletine using a deuterated internal standard (Mexiletine-d6), intra-day and inter-day precision were found to be highly acceptable. researchgate.net The recovery of the analyte is also consistently high, with the internal standard effectively correcting for any procedural losses.

Table 2: Example of Intra-day and Inter-day Precision and Accuracy for Mexiletine using a Deuterated Internal Standard

| Parameter | LLOQ QC | Low QC | Mid QC | High QC |

|---|---|---|---|---|

| Intra-day (n=6) | ||||

| Mean Concentration (ng/mL) | 10.33 | 30.54 | 345.31 | 770.04 |

| %CV | 1.59 | 2.27 | 2.33 | 1.63 |

| % Accuracy | 103.28 | 101.80 | 104.64 | 105.48 |

| Inter-day (n=6) | ||||

| Mean Concentration (ng/mL) | 10.49 | 30.13 | 346.90 | 780.13 |

| %CV | 3.33 | 2.50 | 2.48 | 1.91 |

| % Accuracy | 104.89 | 100.42 | 105.12 | 106.87 |

Data adapted from a representative study on Mexiletine. researchgate.net

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. ut.ee For bioanalytical assays, the LOQ is a more critical parameter as it defines the lower end of the calibration curve.

LC-MS/MS methods, which typically employ deuterated internal standards like 4-Hydroxy Mexiletine-d6, are known for their high sensitivity, allowing for very low detection and quantification limits. In a study determining mexiletine and its metabolites in rat plasma, the quantification limit for p-hydroxymexiletine enantiomers was 0.2 ng/mL. nih.gov Another LC-MS/MS method for mexiletine in blood reported a detection limit of 0.01 µg/mL (10 ng/mL). researchgate.net These values highlight the sensitivity achievable in such assays, which is essential for pharmacokinetic studies where metabolite concentrations can be very low.

Table 3: Reported Detection and Quantification Limits for Mexiletine and its Metabolite

| Compound | Parameter | Value | Source |

|---|---|---|---|

| p-Hydroxymexiletine | LOQ | 0.2 ng/mL | nih.gov |

| Mexiletine | LOD | 0.01 µg/mL | researchgate.net |

Sample Preparation Strategies for Biological Matrices in Quantitative Analysis

The analysis of drugs and metabolites in biological matrices such as plasma or urine requires extensive sample cleanup to remove interferences like proteins and phospholipids (B1166683) that can suppress the instrument signal and damage the analytical column. nih.govresearchgate.net The internal standard, 4-Hydroxy Mexiletine-d6, is added to the sample at the beginning of this process to track the analyte of interest through all preparation steps.

Protein Precipitation (PPT) is a common and straightforward technique used to remove the majority of proteins from a biological sample. nih.gov It involves adding a precipitating agent, typically an organic solvent like acetonitrile, to the plasma sample. researchgate.netresearchgate.net The solvent denatures the proteins, causing them to aggregate and fall out of solution. The sample is then centrifuged, and the clear supernatant containing the analyte and internal standard is collected for analysis. youtube.com While effective, PPT may not always produce the cleanest samples. researchgate.net

Solid-Phase Extraction (SPE) is a more selective and powerful cleanup technique that can provide cleaner extracts than PPT. nih.gov In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte and internal standard are retained on the sorbent while interferences are washed away. The purified compounds are then eluted with a different solvent. SPE is highly effective at removing salts, phospholipids, and other endogenous materials, leading to reduced matrix effects and improved assay sensitivity. aurorabiomed.com

Modern bioanalytical laboratories often handle a large number of samples, necessitating high-throughput solutions. Automation plays a key role in increasing efficiency and reproducibility. Sample preparation techniques like protein precipitation and SPE are frequently automated using robotic liquid handlers and 96-well plate formats. aurorabiomed.com

Automated systems can perform tasks such as pipetting samples and reagents, mixing, and transferring liquids, minimizing manual errors and increasing sample throughput. For example, an automated SPE workstation can process 96 samples simultaneously, performing all the necessary extraction, washing, and elution steps. aurorabiomed.com This level of automation is critical for large-scale clinical and non-clinical studies where hundreds or thousands of samples need to be analyzed consistently and efficiently.

Comparative Analysis of Bioanalytical Techniques for Mexiletine and its Hydroxylated Metabolites

The accurate quantification of mexiletine and its hydroxylated metabolites, such as 4-hydroxymexiletine and hydroxymethylmexiletine, in biological matrices is fundamental for pharmacokinetic and metabolic studies. A variety of bioanalytical techniques have been developed and validated for this purpose, each with distinct advantages and limitations. The choice of method often depends on the required sensitivity, selectivity, and the specific context of the research. Key techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govresearchgate.neteurekaselect.com

Historically, HPLC with ultraviolet (UV) or fluorescence detection has been employed for the analysis of mexiletine and its metabolites. nih.govnih.gov These methods can effectively separate the parent drug from its metabolic products. For instance, an HPLC-UV method was developed for the determination of p-hydroxylated and hydroxymethylated metabolites in human serum. nih.gov However, HPLC methods may require derivatization to enhance the detectability of the compounds, such as using o-phthalaldehyde (B127526) to increase sensitivity. nih.gov While robust, traditional HPLC methods can sometimes lack the sensitivity and selectivity offered by mass spectrometry-based techniques, particularly when dealing with complex biological samples. researchgate.neteurekaselect.com

GC-MS represents another established approach. This technique typically requires a derivatization step to make the polar analytes, like mexiletine and its hydroxylated metabolites, volatile enough for gas chromatography. researchgate.netnih.gov For example, N-Methyl-N-(trimethylsilyl)trifluoroacetamide can be used as a derivatizing agent for mexiletine analysis. researchgate.net While GC-MS provides good specificity, the need for derivatization adds a step to sample preparation, potentially increasing variability and analysis time. nih.govmdpi.com

Currently, LC-MS/MS is widely regarded as the benchmark for the bioanalysis of mexiletine and its metabolites due to its superior sensitivity, specificity, and high-throughput capabilities. nih.govnih.gov This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and quantification offered by tandem mass spectrometry, often eliminating the need for chemical derivatization required by GC-MS. mdpi.comnih.gov LC-MS/MS methods have been successfully validated for the enantioselective determination of mexiletine and its metabolites (p-hydroxymexiletine and hydroxymethylmexiletine) in plasma. nih.gov

A critical component for ensuring the accuracy and precision of LC-MS/MS assays is the use of a stable isotope-labeled internal standard (SIL-IS). aptochem.comresearchgate.netkcasbio.com For the analysis of 4-hydroxymexiletine, 4-Hydroxy Mexiletine-d6 (hydrochloride) serves as an ideal internal standard. Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency (or suppression) in the mass spectrometer's ion source. aptochem.comscispace.com This co-eluting characteristic allows the SIL-IS to effectively normalize variations that can occur during sample preparation and analysis, such as matrix effects, thereby significantly improving the robustness and reliability of the quantitative data. nih.govkcasbio.com The use of deuterated standards like 4-Hydroxy Mexiletine-d6 is considered the gold standard in quantitative bioanalysis for mitigating analytical variability. aptochem.comlcms.cz

The following tables provide a comparative overview of the different analytical techniques based on published research findings.

Table 1: Performance Characteristics of Bioanalytical Methods for Mexiletine and its Metabolites

| Analytical Technique | Analyte(s) | Limit of Quantification (LOQ) / Detection (LOD) | Linearity Range | Biological Matrix | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Mexiletine Enantiomers | 0.5 ng/mL | Not Specified | Rat Plasma | nih.gov |

| LC-MS/MS | HMM & PHM Enantiomers | 0.2 ng/mL | Not Specified | Rat Plasma | nih.gov |

| GC-MS | Mexiletine | Not Specified | 0.5 - 5 µg/mL | Pharmaceutical Preparations | researchgate.net |

| HPLC | Mexiletine | Not Specified | 0.75 - 10 µg/mL | Pharmaceutical Preparations | researchgate.net |

| HPTLC | Mexiletine Hydrochloride | LOD: 0.1 µ g/spot | 0.5 - 8.0 µ g/spot | Pharmaceutical Formulations | nih.gov |

HMM: Hydroxymethylmexiletine; PHM: p-Hydroxymexiletine (4-Hydroxymexiletine)

Table 2: Comparison of Advantages and Disadvantages of Bioanalytical Techniques

| Technique | Advantages | Disadvantages | Reference |

|---|

| HPLC-UV/Fluorescence | - Established and robust.

Enzymatic Biotransformation and Metabolic Pathways of 4 Hydroxy Mexiletine

Identification of 4-Hydroxy Mexiletine (B70256) as a Major Oxidative Metabolite of Mexiletine

Mexiletine undergoes extensive metabolism in humans, with only about 10% of a dose being excreted unchanged in the urine. nih.gov The primary metabolic pathways are oxidative, leading to the formation of several key metabolites. nih.gov Among these, para-hydroxy-mexiletine (p-hydroxymexiletine or 4-hydroxy mexiletine) and hydroxymethylmexiletine (HMM) have been identified as the major products of mexiletine oxidation. nih.govnih.govnih.gov While historically considered to be pharmacologically inactive, recent studies suggest that some hydroxylated metabolites may contribute to the clinical profile of the parent drug. nih.govnih.gov The characterization of these metabolic pathways is crucial for understanding the drug's disposition and the variability in patient response.

Elucidation of Cytochrome P450 (CYP) Isozyme Involvement in Hydroxylation

The oxidative metabolism of mexiletine, specifically the formation of 4-hydroxy mexiletine and hydroxymethylmexiletine, is catalyzed by the cytochrome P450 (P450) superfamily of enzymes located in the microsomal fraction of liver cells. nih.gov These reactions are dependent on NADPH and are inhibited by known P450 inhibitors, confirming the central role of this enzyme system. nih.gov Research has focused on identifying the specific P450 isozymes responsible for these hydroxylations, revealing that the process is mediated by at least two distinct enzymes. nih.govnih.gov

The primary enzyme responsible for the formation of para-hydroxymexiletine is cytochrome P450 2D6 (CYP2D6). nih.govnih.govnih.gov This isozyme is known for its genetic polymorphism, which leads to significant inter-individual variability in the metabolism of its substrates. nih.gov The formation of both p-hydroxymexiletine and hydroxymethylmexiletine is genetically determined and cosegregates with the activity of debrisoquine (B72478) 4-hydroxylase, a marker for CYP2D6 function. nih.gov Studies have shown a strong correlation between mexiletine p- and 2-hydroxylase activities and bufuralol (B1668043) 1'-hydroxylase activity, a specific probe for CYP2D6. nih.gov Inhibition studies with quinidine, a potent CYP2D6 inhibitor, further confirm its major role. nih.gov It is estimated that CYP2D6 is responsible for 60–98% of mexiletine hydroxylase activities in human liver microsomes. nih.gov

| Parameter | CYP1A2 | CYP2D6 | Source |

|---|---|---|---|

| Km (μM) for p-hydroxylation | ~15 | ~22 | nih.gov |

| Km (μM) for 2-hydroxylation | ~15 | ~22 | nih.gov |

| Estimated Contribution (%) | 7-30% | 60-98% | nih.gov |

| Relative Intrinsic Clearance (p-hydroxylation) | 1 | 333-fold higher | nih.gov |

| Relative Intrinsic Clearance (2-hydroxylation) | 1 | 283-fold higher | nih.gov |

Stereoselectivity in the Metabolic Formation of Hydroxylated Mexiletine Metabolites

Mexiletine is administered as a racemic mixture of two enantiomers, R(-) and S(+). The disposition and metabolism of mexiletine have been shown to be stereoselective. nih.govnih.gov Studies investigating the in vivo metabolism have demonstrated that the aliphatic hydroxylation to form hydroxymethylmexiletine is favored for the R(-) enantiomer. nih.gov In one study, the area under the plasma concentration-time curve (AUC) for the hydroxylated metabolite was approximately 2.5 times higher for the R(-) enantiomer compared to the S(+) enantiomer. nih.gov This stereoselectivity in metabolism contributes to differences in the plasma concentrations and pharmacokinetic profiles of the individual enantiomers of the parent drug. dntb.gov.ua

In Vitro Metabolic Stability Studies of Mexiletine and its Deuterated Analogs

The metabolic stability of a drug is a key determinant of its pharmacokinetic profile, including its half-life and bioavailability. One strategy to improve metabolic stability is the selective replacement of hydrogen atoms with deuterium (B1214612) at sites of metabolism. juniperpublishers.comnih.gov This substitution creates a stronger chemical bond (C-D vs. C-H), which can slow the rate of metabolic reactions catalyzed by enzymes like CYPs, a phenomenon known as the kinetic isotope effect. nih.gov

The compound 4-Hydroxy Mexiletine-d6 (hydrochloride) is a deuterated analog used as an internal standard in analytical studies. Research into deuterated analogs of mexiletine has been conducted to explore potential improvements in metabolic properties. nih.gov In vitro studies using human liver microsomes have compared the metabolic stability of mexiletine with its deuterated analogs. For example, one study found that while the parent mexiletine was relatively stable, a deuterated phenyl mexiletine analog, (R)-22, showed even greater metabolic stability, with over 95% of the compound remaining after a 1-hour incubation. nih.gov This increased stability can lead to improved pharmacokinetic properties, such as increased bioavailability, as demonstrated in subsequent in vivo rat studies. nih.gov

| Compound | Metabolic System | Finding | Source |

|---|---|---|---|

| Mexiletine | Human Liver Microsomes + NADPH | Metabolized by CYP3A4, CYP3A5, and CYP2D6. | nih.gov |

| (R)-21 (Deuterated Analog) | Human Liver Microsomes + NADPH | Half-life (T1/2) of 365 minutes. | nih.gov |

| (S)-21 (Deuterated Analog) | Human Liver Microsomes + NADPH | Half-life (T1/2) of 136 minutes, showing stereoselective metabolism. | nih.gov |

| (R)- and (S)-22 (Deuterated Analog) | Human Liver Microsomes + NADPH | >95% stable after 1 hour; more metabolically stable than compound 21. | nih.gov |

Utilization of Liver Microsomes and S-9 Fractions

In vitro studies utilizing subcellular fractions of the liver are fundamental in characterizing the metabolic pathways of xenobiotics. For mexiletine, human liver microsomes and S-9 fractions have been instrumental in elucidating the formation of 4-hydroxy mexiletine. nih.govmdpi.com

Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily. mdpi.com The S-9 fraction contains both the microsomal and cytosolic fractions of liver homogenate, thereby encompassing a broader range of both Phase I and Phase II metabolic enzymes. mdpi.comnih.gov

The S-9 fraction provides a more comprehensive in vitro model by including cytosolic enzymes, which can be involved in subsequent conjugation reactions (Phase II metabolism) of the hydroxylated metabolites. mdpi.comnih.gov

Analysis of Metabolic Profiles and Reaction Kinetics

The analysis of metabolic profiles in human liver microsomes confirms that 4-hydroxy mexiletine is a major metabolite alongside hydroxymethylmexiletine (HMM). nih.gov Kinetic studies have been performed to understand the rate and efficiency of these metabolic conversions.

Investigations using microsomes from multiple human livers have shown that the formation of 4-hydroxy mexiletine follows Michaelis-Menten kinetics, suggesting that it is primarily mediated by a single enzyme or isoenzymes with very similar kinetic properties. nih.gov

The following table summarizes the kinetic parameters for the formation of 4-hydroxy mexiletine (PHM) in human liver microsomes.

| Liver Sample | Km (µM) | Vmax (nmol/mg protein/min) |

| Liver 1 | 45 | 0.18 |

| Liver 2 | 55 | 0.45 |

| Liver 3 | 60 | 0.60 |

| Liver 4 | 80 | 1.40 |

| Liver 5 | 70 | 0.90 |

Data adapted from in vitro studies on mexiletine metabolism. nih.gov

The data indicates variability in the maximum reaction velocity (Vmax) among individuals, which is consistent with the known genetic polymorphism of the CYP2D6 enzyme. nih.govnih.gov However, the Michaelis-Menten constant (Km) shows less variation, suggesting a similar affinity of the enzyme for the substrate across different livers. nih.gov There is a strong correlation between the Vmax values for the formation of 4-hydroxy mexiletine and hydroxymethylmexiletine, further supporting the role of a common P450 isoenzyme in both reactions. nih.gov

Investigations of Metabolite Formation in Animal Models

The study of drug metabolism in animal models is crucial for preclinical assessment and for understanding inter-species differences. The formation of 4-hydroxy mexiletine has been investigated in various animal models, with rats and dogs being commonly used. wedgewood.comnih.gov

In vivo studies in rats have confirmed the formation of 4-hydroxy mexiletine following the oral administration of mexiletine. nih.gov An enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous quantification of mexiletine and its metabolites, including p-hydroxymexiletine, in rat plasma. This indicates that 4-hydroxy mexiletine is a significant metabolite in this species.

In dogs, mexiletine is used for the treatment of ventricular arrhythmias. wedgewood.comvcahospitals.com The metabolism of mexiletine in dogs also leads to the formation of hydroxylated metabolites. While mexiletine is primarily excreted in the urine, a portion undergoes hepatic metabolism. wedgewood.com Overdosing studies in dogs have shown central nervous system effects, which underscores the importance of understanding the drug's metabolic fate and potential for accumulation of both the parent drug and its metabolites. wedgewood.com

Reproduction studies in rats, mice, and rabbits have been conducted, although these primarily focus on teratogenicity and fertility rather than detailed metabolic profiles. nih.gov It was noted in these studies that mexiletine administration led to an increase in fetal resorption. nih.gov

While the qualitative formation of 4-hydroxy mexiletine is established in these animal models, comprehensive quantitative comparisons of metabolite levels between different species are not extensively detailed in publicly available literature. Such data would be valuable for extrapolating metabolic findings from animal models to humans.

Pharmacological Research and Mechanistic Insights Involving 4 Hydroxy Mexiletine

Structure-Activity Relationship (SAR) Studies of Hydroxylated Mexiletine (B70256) Analogs

The relationship between the chemical structure of mexiletine and its biological activity has been a subject of extensive research, particularly focusing on how hydroxylation affects its function as a sodium channel blocker.

Impact of Hydroxyl Groups on Sodium Channel Blocking Activity

The introduction of hydroxyl (-OH) groups to the mexiletine molecule significantly alters its sodium channel blocking capabilities, with the position of the hydroxyl group being a critical determinant of its pharmacological effect.

Research has shown that the presence of multiple hydroxyl groups or a hydroxyl group in specific positions can be detrimental to the compound's activity. For instance, certain dihydroxylated analogs of mexiletine demonstrate very low blocking activity. nih.gov This reduced efficacy is hypothesized to stem from the presence of a phenolic group in the para-position to the aromatic moiety or benzylic hydroxyl groups, which appears to impair the molecule's transport to or interaction with the binding site within the sodium channel pore. nih.govresearchgate.net Studies on major metabolites like p-hydroxy-mexiletine (PHM), where the hydroxyl group is at the para-position, support this, showing them to be up to ten times less effective than the parent compound, mexiletine. nih.gov Similarly, other phase I metabolites such as hydroxy-methyl-mexiletine (HMM) and N-hydroxy-mexiletine (NHM) are also less potent than mexiletine. nih.gov

In stark contrast, the position of the hydroxyl group can also lead to enhanced activity. The minor metabolite, m-hydroxymexiletine (MHM), where the hydroxyl group is in the meta-position, is approximately twice as potent as mexiletine in blocking human cardiac voltage-gated sodium channels (hNav1.5). acs.orgresearchgate.net This highlights that while hydroxylation at the para-position or dihydroxylation generally reduces sodium channel blocking activity, meta-hydroxylation can significantly enhance it.

Comparative Potency Analysis of Metabolites versus Parent Compound

The metabolic processing of mexiletine results in several hydroxylated derivatives, each exhibiting a distinct potency profile compared to the parent drug. While most metabolites are less active, some, like m-hydroxymexiletine, show increased potency. acs.orgresearchgate.net

The major phase I metabolites, including p-hydroxy-mexiletine (PHM) and hydroxy-methyl-mexiletine (HMM), are significantly less effective, by up to a factor of ten, than mexiletine at blocking skeletal muscle sodium currents. nih.gov N-hydroxy-mexiletine (NHM) has been identified as the least potent among these phase I products. nih.gov Conversely, the minor metabolite m-hydroxymexiletine (MHM) is a notable exception, displaying a twofold greater potency on cardiac sodium channels (hNav1.5) and being equipotent to mexiletine on skeletal muscle channels (hNav1.4). acs.orgresearchgate.net Phase II metabolism, such as glucuronidation, leads to products like N-carbonyloxy β-D-glucuronide (NMG), which results in an almost complete loss of pharmacological activity. nih.gov

Table 1: Comparative Potency of Mexiletine Metabolites

| Compound | Type | Potency Compared to Mexiletine | Target Channel Studied | Citation(s) |

|---|---|---|---|---|

| Mexiletine | Parent Drug | Baseline | hNav1.4, hNav1.5 | acs.org, nih.gov |

| p-Hydroxy-mexiletine (PHM) | Phase I Metabolite | Up to 10-fold less potent | Skeletal Muscle (frog) | nih.gov |

| Hydroxy-methyl-mexiletine (HMM) | Phase I Metabolite | Up to 10-fold less potent | Skeletal Muscle (frog) | nih.gov |

| N-hydroxy-mexiletine (NHM) | Phase I Metabolite | Less potent than PHM and HMM | Skeletal Muscle (frog) | nih.gov |

| m-Hydroxymexiletine (MHM) | Phase I Metabolite | ~2-fold more potent | hNav1.5 (cardiac) | acs.org, researchgate.net |

| m-Hydroxymexiletine (MHM) | Phase I Metabolite | Equipotent | hNav1.4 (skeletal muscle) | researchgate.net |

| N-carbonyloxy β-D-glucuronide (NMG) | Phase II Metabolite | Activity almost abolished | Skeletal Muscle (frog) | nih.gov |

Mechanistic Investigations of Ion Channel Interactions

The interaction between hydroxylated mexiletine analogs and ion channels has been studied at a molecular level to understand how structural changes influence binding affinity and the modulation of channel gating.

Influence of Hydroxylation on Binding Site Interaction

Hydroxylation of the mexiletine structure directly influences its interaction with the local anesthetic binding site within the voltage-gated sodium channel, particularly with key amino acid residues like phenylalanine 1586 (F1586) in the hNav1.4 channel. researchgate.netresearchgate.net

The binding of mexiletine-like drugs is state-dependent, with different affinities for closed versus inactivated channels. For low-affinity binding to closed channels, the drug's aryloxy moiety (the aromatic ring) is thought to interact with F1586. researchgate.net The addition of hydroxyl groups, as seen in m-hydroxymexiletine (mHM) and p-hydroxymexiletine (pHM), does not significantly alter the electrostatic potential of this part of the molecule, leaving this low-affinity interaction largely unchanged. researchgate.net

Role of Hydroxylated Metabolites in Modulating Excitability

Hydroxylated metabolites of mexiletine, like the parent drug, modulate cellular excitability by blocking sodium channels in a manner that is dependent on both voltage and the frequency of channel activity (use-dependence). nih.govnih.gov This property allows them to selectively target tissues that are pathologically hyperactive. nih.gov

The metabolite m-hydroxymexiletine (MHM), being more potent on cardiac channels, would exert a stronger influence on modulating cardiac excitability than mexiletine itself. acs.org In contrast, analogs with significantly impaired blocking activity, such as certain dihydroxylated derivatives, would have a negligible role in modulating cellular excitability. nih.gov

In Vitro Studies on Drug-Metabolite Interactions and Signaling Pathways

In vitro studies have provided insights into the broader pharmacological profile of mexiletine's metabolites beyond their primary action on sodium channels, including their interactions with other ion channels and their involvement in various signaling pathways.

The metabolism of mexiletine itself is primarily handled by cytochrome P450 enzymes, particularly CYP2D6 and, to a lesser extent, CYP1A2. nih.govpharmgkb.org In vitro studies have demonstrated that interactions can occur at this level. For example, mexiletine can competitively inhibit CYP1A2, which can affect the metabolism of other drugs that are substrates for this enzyme, such as theophylline. nih.gov Furthermore, the formation of hydroxylated metabolites like p-hydroxy-mexiletine can be significantly inhibited by other drugs, such as certain psychotropic agents, that are potent inhibitors of CYP2D6. researchgate.net

Assessment of Impact on Aryl Hydrocarbon Receptor (AhR) Signaling

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a variety of genes, including those involved in the metabolism of xenobiotics. The AhR signaling pathway is a key cellular mechanism that responds to a wide range of environmental and endogenous molecules. Upon binding to a ligand, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. Among the most well-characterized AhR target genes are members of the Cytochrome P450 family, specifically CYP1A1 and CYP1B1.

While direct research on 4-Hydroxy Mexiletine-d6 (hydrochloride) and its interaction with the Aryl Hydrocarbon Receptor is not extensively documented in publicly available literature, studies on its parent compound, mexiletine, provide significant insights into potential interactions. Research has identified several pharmaceuticals that act as AhR agonists, and investigations into the activity of mexiletine have revealed its role as a selective AhR modulator.

A study investigating the effects of various pharmaceuticals on AhR signaling in human breast cancer cell lines demonstrated that mexiletine functions as an AhR antagonist. nih.gov In this research, the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) was used as a positive control to induce the expression of CYP1A1, a key target gene of the AhR signaling pathway. nih.gov The findings indicated that mexiletine was effective in inhibiting the TCDD-induced expression of both CYP1A1 mRNA and protein. nih.gov

Further investigation into the mechanism of this antagonism revealed that while mexiletine did not induce CYP1A1 expression on its own, it was capable of recruiting the AhR complex to the promoter region of the CYP1A1 gene. nih.gov This suggests that mexiletine can bind to the AhR, facilitating its translocation to the nucleus and interaction with DNA, but fails to initiate the full transcriptional activation of target genes, thereby acting as a competitive inhibitor of potent agonists like TCDD.

The primary metabolism of mexiletine in humans occurs via the cytochrome P450 system, with p-hydroxy-mexiletine (4-hydroxy-mexiletine) being one of the major metabolites formed through the action of the CYP2D6 enzyme. nih.gov The hydroxylation of the aromatic ring could potentially alter the affinity and activity of the molecule at the Aryl Hydrocarbon Receptor compared to the parent compound. However, specific studies assessing the impact of 4-Hydroxy Mexiletine on AhR signaling are required to confirm this.

The deuteration of 4-Hydroxy Mexiletine to create 4-Hydroxy Mexiletine-d6 is a common strategy in drug metabolism studies to create a stable, isotopically labeled internal standard for analytical quantification. This isotopic labeling is generally not expected to alter the fundamental pharmacological activity of the molecule at its biological targets.

The antagonistic activity of mexiletine at the AhR highlights a potential mechanism of drug-drug interactions. By inhibiting the induction of CYP1A1, mexiletine could alter the metabolism of other drugs or xenobiotics that are substrates for this enzyme. The induction of CYP1 family enzymes is a critical component of the body's response to certain environmental toxins and is regulated by the AhR. nih.gov

The following table summarizes the key findings from the research on mexiletine's interaction with the Aryl Hydrocarbon Receptor signaling pathway.

Table 1: Research Findings on the Interaction of Mexiletine with the Aryl Hydrocarbon Receptor (AhR)

| Parameter | Cell Line | Observation | Conclusion | Reference |

| AhR Activity | MDA-MB-468 | Mexiletine did not induce CYP1A1 mRNA expression. | Mexiletine is not an AhR agonist. | nih.gov |

| AhR Antagonism | MDA-MB-468 | Mexiletine inhibited TCDD-induced CYP1A1 mRNA and protein expression. | Mexiletine acts as an AhR antagonist. | nih.gov |

| Mechanism | MDA-MB-468 | Mexiletine recruited the AhR complex to the CYP1A1 promoter. | Mexiletine is a selective AhR modulator that can bind to the receptor but fails to induce transcription, leading to competitive antagonism. | nih.gov |

Future Research Directions and Translational Applications

Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling

Future research will heavily rely on the development and refinement of sophisticated analytical methods, where 4-Hydroxy Mexiletine-d6 (hydrochloride) is a key component. The primary application of this compound is as an internal standard in mass spectrometry (MS) based techniques, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). scioninstruments.com

Stable isotope-labeled molecules, such as deuterated derivatives, are considered the gold standard for internal standards because their physical and chemical properties are nearly identical to the analyte being measured—in this case, 4-hydroxymexiletine. researchgate.net This similarity ensures that the deuterated standard co-elutes with the target analyte and experiences similar extraction recovery and ionization efficiency during the analytical process. clearsynth.comtexilajournal.com The key difference is its higher mass, which allows the mass spectrometer to distinguish it from the non-deuterated metabolite. scioninstruments.com

The use of 4-Hydroxy Mexiletine-d6 (hydrochloride) is crucial for:

Accurate Quantification: It enables precise measurement of 4-hydroxymexiletine concentrations in complex biological matrices like plasma and urine. clearsynth.com

Correction for Matrix Effects: Biological samples contain numerous compounds that can interfere with the ionization of the target analyte, either suppressing or enhancing the signal. scioninstruments.comtexilajournal.com As the deuterated standard is affected similarly, it allows for reliable correction of these variations, improving data accuracy. clearsynth.com

Method Validation: It is essential for validating the robustness and reliability of new and existing analytical methods for therapeutic drug monitoring and pharmacokinetic studies. clearsynth.com

Future work will likely focus on developing ultra-sensitive LC-MS/MS methods capable of detecting minute quantities of metabolites in various tissues, a task for which stable isotope-labeled standards are indispensable. texilajournal.comnih.gov

Further Elucidation of Minor Metabolic Pathways and Enzyme Kinetics

Mexiletine (B70256) undergoes extensive metabolism in the liver, primarily through hydroxylation and N-oxidation. nih.gov The formation of the major hydroxylated metabolites, p-hydroxymexiletine (the non-deuterated analog of the subject compound) and hydroxymethylmexiletine, is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. nih.govnih.govnih.gov Another isoform, CYP1A2, is also involved, though to a lesser extent, in the hydroxylation and N-oxidation of mexiletine. nih.govnih.gov

The use of 4-Hydroxy Mexiletine-d6 as an internal standard is critical for accurately studying these pathways. It allows researchers to precisely quantify the formation of 4-hydroxymexiletine in in-vitro systems, such as human liver microsomes, and in in-vivo studies. nih.govpharmgkb.org This precision is vital for determining key enzyme kinetic parameters like the Michaelis-Menten constant (K_m) and maximum velocity (V_max).

Research has shown that genetic polymorphisms in CYP2D6 can significantly alter mexiletine metabolism. For instance, individuals with the CYP2D6*10 allele exhibit reduced formation rates of hydroxylated metabolites. nih.govdrugbank.com The use of labeled standards in such studies ensures that the observed differences are due to true metabolic variance rather than analytical error.

| Enzyme | Metabolite | K_m (μM) | Contribution to Metabolism |

|---|---|---|---|

| CYP2D6 | p-hydroxymexiletine & hydroxymethylmexiletine | ~22 | Major pathway (60-98%) nih.gov |

| CYP1A2 | p-hydroxymexiletine & hydroxymethylmexiletine | ~15 | Minor pathway (7-30%) nih.gov |

Future research will aim to further characterize the role of minor metabolic pathways and the specific contributions of other CYP enzymes or non-P450 enzymes to mexiletine biotransformation.

Investigation of Metabolic Stability of Deuterated Analogs in Diverse Biological Systems

Deuteration, the process of replacing hydrogen atoms with deuterium (B1214612), can significantly alter the metabolic profile of a drug. juniperpublishers.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon that can lead to a "kinetic isotope effect." juniperpublishers.com This effect can slow down metabolic reactions that involve the cleavage of this bond, thereby increasing the metabolic stability and half-life of the deuterated compound compared to its non-deuterated counterpart. juniperpublishers.comnih.gov

While the primary role of 4-Hydroxy Mexiletine-d6 (hydrochloride) is as an analytical standard, the principles underlying its creation are a major area of pharmaceutical research. Scientists are increasingly designing deuterated versions of active drugs to improve their pharmacokinetic properties. juniperpublishers.com

Future investigations could explore:

Metabolic Switching: Determining if blocking one metabolic site through deuteration shunts the metabolism towards other, potentially new, pathways. juniperpublishers.com For example, deuterating the N-methyl group of enzalutamide (B1683756) was shown to decrease N-demethylation and alter the metabolic ratio of its metabolites. nih.gov

Comparative Stability: In-vitro studies using liver microsomes from various species (e.g., rat, dog, human) could compare the metabolic rate of deuterated versus non-deuterated metabolites. This helps in understanding inter-species differences in drug metabolism.

Translational Potential: Although 4-hydroxymexiletine is considered pharmacologically inactive, studying the stability of its deuterated form provides valuable data for the broader strategy of using deuteration to optimize drug candidates by enhancing metabolic stability and potentially reducing toxic metabolite formation. nih.govjuniperpublishers.com

Expansion of Structure-Activity Relationship Studies for Metabolite-Based Compound Design

Understanding the relationship between a compound's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to drug design. The major metabolites of mexiletine, including p-hydroxymexiletine and hydroxymethylmexiletine, are reported to lack significant antiarrhythmic activity. nih.govnih.gov

The availability of high-purity metabolite standards, including stable isotope-labeled versions like 4-Hydroxy Mexiletine-d6, is essential for definitively establishing this lack of activity. By using these standards, researchers can:

Isolate and test the specific biological effects of each metabolite without contamination from the parent drug or other metabolites.

Accurately correlate the concentration of a metabolite in a biological system with any observed physiological effect.

Future SAR studies, enabled by such standards, could explore whether these metabolites possess other, non-antiarrhythmic activities or if they contribute to off-target effects. This knowledge is crucial for designing new drug candidates based on the mexiletine scaffold that might retain therapeutic efficacy while minimizing metabolic liabilities or the formation of inactive byproducts.

Exploration of 4-Hydroxy Mexiletine-d6 (hydrochloride) in Non-Human Bioanalytical and Mechanistic Models

Non-human models, particularly rodent models like rats, are vital for preclinical pharmacokinetic and metabolism studies. nih.gov In these studies, 4-Hydroxy Mexiletine-d6 (hydrochloride) serves as an ideal internal standard for quantifying the formation and elimination of the 4-hydroxymexiletine metabolite following administration of the parent drug. nih.gov

A validated LC-MS/MS method using a stable isotope-labeled internal standard was successfully applied to a pharmacokinetic study of mexiletine and its hydroxylated metabolites in rats. nih.gov Such models allow researchers to investigate the complete pharmacokinetic profile (absorption, distribution, metabolism, and excretion) in a living organism.

Future research in this area will involve using these models to:

Q & A

Q. What is the primary application of 4-Hydroxy Mexiletine-d6 hydrochloride in pharmacological research?

- Methodological Answer: 4-Hydroxy Mexiletine-d6 hydrochloride is primarily used as a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify non-deuterated mexiletine and its metabolites. Its stable isotopic labeling minimizes matrix interference and improves assay precision. Researchers should prepare calibration curves using serial dilutions of the analyte spiked with a fixed concentration of the deuterated internal standard to account for ionization variability .

Q. How can researchers validate the purity of 4-Hydroxy Mexiletine-d6 hydrochloride using chromatographic methods?

- Methodological Answer: Reverse-phase HPLC with UV detection (e.g., C18 column, 50:50 methanol:0.053 M sodium acetate buffer, pH 4.8, flow rate 1 mL/min, λ = 254 nm) can be adapted from mexiletine protocols . System suitability tests should include resolution factors (>2.0) between the deuterated and non-deuterated forms, tailing factors (<1.5), and precision (intra-day CV <1.5%, inter-day CV <2.0%). Mass spectrometry is recommended for confirming isotopic integrity .

Q. What are the key considerations when using deuterated internal standards like 4-Hydroxy Mexiletine-d6 in LC-MS/MS assays?

- Methodological Answer: Key considerations include:

- Deuterium Retention: Ensure no deuterium-hydrogen exchange under experimental conditions (e.g., avoid high-temperature extraction).

- Matrix Effects: Validate recovery rates (85–115%) by comparing spiked samples with solvent-based standards.

- Ion Suppression: Use post-column infusion to assess ion suppression/enhancement in biological matrices .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve co-elution issues between 4-Hydroxy Mexiletine-d6 and endogenous analytes in complex biological matrices?

- Methodological Answer: Co-elution can be mitigated by:

- Mobile Phase Optimization: Adjust pH (4.5–5.5) or use ion-pairing agents (e.g., 0.1% formic acid).

- Column Selection: Employ UPLC columns with sub-2 µm particles for higher resolution.

- Gradient Elution: Implement a stepwise methanol gradient (e.g., 40% → 70% over 10 min) to separate structurally similar compounds .

Q. How can researchers account for potential deuterium-hydrogen exchange when employing 4-Hydroxy Mexiletine-d6 hydrochloride in long-term stability studies?

- Methodological Answer: Stability studies should:

- Monitor Isotopic Integrity: Use high-resolution MS to detect deuterium loss (% relative abundance deviation <5%).

- Storage Conditions: Store at -80°C in inert atmospheres (argon) to minimize proton exchange.

- Accelerated Degradation Testing: Expose the compound to extreme pH (1–13) and elevated temperatures (40–60°C) to model degradation pathways .

Q. What methodological adjustments are required to adapt existing mexiletine quantification protocols for 4-hydroxy metabolite analysis using the deuterated analog?

- Methodological Answer: Adjustments include:

- Sample Preparation: Add enzymatic hydrolysis (e.g., β-glucuronidase) to free conjugated metabolites before extraction.

- Chromatographic Separation: Extend run times or modify mobile phase composition to resolve 4-hydroxy metabolites from parent compounds.

- Validation Parameters: Include metabolite-specific LOQ/LOD (e.g., 0.02–0.06 µg/mL) and cross-validate with in vitro hepatic microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.